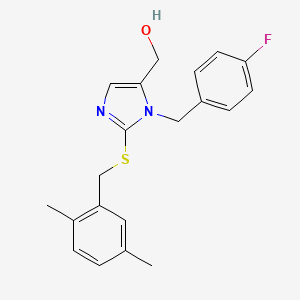

(2-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol

Description

The compound “(2-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol” is a substituted imidazole derivative characterized by a 1,4-fluorobenzyl group at position 1, a (2,5-dimethylbenzyl)thio moiety at position 2, and a hydroxymethyl group at position 5 of the imidazole ring.

Properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2OS/c1-14-3-4-15(2)17(9-14)13-25-20-22-10-19(12-24)23(20)11-16-5-7-18(21)8-6-16/h3-10,24H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETPYNYTDPFRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that may influence its biological activity. The key components include:

- Imidazole ring : Known for its role in various biological processes.

- Thioether linkage : Potentially enhancing lipophilicity and cellular uptake.

- Fluorobenzyl group : May improve binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with imidazole rings often exhibit significant biological activities, including antitumor and antimicrobial properties. The specific compound under review has shown promise in preliminary studies.

Antitumor Activity

Recent studies have explored the antitumor potential of imidazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Test Compound | A549 | 6.75 ± 0.19 | 2D |

| Test Compound | HCC827 | 6.26 ± 0.33 | 2D |

| Test Compound | NCI-H358 | 6.48 ± 0.11 | 2D |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound possesses significant cytotoxicity against these cancer cell lines .

Antimicrobial Activity

In addition to antitumor effects, imidazole derivatives are often evaluated for antimicrobial properties. Compounds structurally related to the target compound have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

The proposed mechanism of action for this compound includes:

- DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting replication and transcription processes.

- Enzyme Inhibition : The thioether group may interact with thiol-containing enzymes, disrupting their function and leading to cell death.

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

- Study on Lung Cancer Cells : A study involving the compound's analogs demonstrated significant inhibition of cell proliferation in A549 lung cancer cells with an IC50 value of approximately 6.75 μM .

- Antimicrobial Testing : In vitro tests revealed that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s (2,5-dimethylbenzyl)thio group introduces steric bulk compared to smaller thioether groups (e.g., ethylthio in 4b or methylthio in 3a ). This may influence binding affinity or metabolic stability.

- Fluorinated Groups : Both the target compound and 4b feature a 4-fluorobenzyl group, which enhances lipophilicity and bioavailability. In contrast, pyrazol-5-one derivatives in use a 2,5-difluorobenzoyl group for similar effects.

Key Observations :

- Spectral Signatures : The target’s hydroxymethyl group would exhibit a broad O-H stretch in IR, absent in analogs like 4b or 3a. Fluorine atoms in all compounds produce distinct ¹H/¹³C NMR splitting patterns.

- Biological Potential: While pyrazol-5-one derivatives in show antibacterial/antifungal activity, imidazole derivatives (e.g., 4b ) are often intermediates for bioactive molecules.

Discussion of Contradictions and Limitations

- Biological Data: No activity data for the target compound are available, limiting direct comparisons.

- Structural Diversity : Pyrazol-5-one derivatives belong to a different heterocyclic class, complicating direct pharmacological comparisons.

Preparation Methods

Synthesis of 1-(4-Fluorobenzyl)-1H-imidazole-5-carbaldehyde

Step 1: Imidazole Core Formation

The Debus-Radziszewski reaction enables imidazole synthesis via condensation of glyoxal, ammonia, and an α-dicarbonyl compound. Using methylglyoxal and ammonium acetate in refluxing ethanol yields 1H-imidazole-5-carbaldehyde.

Step 2: N1-Alkylation

Treatment with 4-fluorobenzyl bromide (1.2 equiv) in DMF using K₂CO₃ (2.0 equiv) at 60°C for 12 hours achieves selective alkylation at the N1 position. The reaction is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield 1-(4-fluorobenzyl)-1H-imidazole-5-carbaldehyde (78% yield).

Synthetic Route 2: Direct Thioether Incorporation Prior to Alkylation

Synthesis of 2-((2,5-Dimethylbenzyl)thio)-1H-imidazole-5-methanol

Step 1: Thiol-Imidazole Coupling

2-Mercaptoimidazole (prepared via cyclization of cysteamine hydrochloride and formamide) reacts with 2,5-dimethylbenzyl bromide (1.1 equiv) in DMF using NaH (1.2 equiv) at 0°C for 1 hour. The mixture is stirred at room temperature for 12 hours, yielding 2-((2,5-dimethylbenzyl)thio)-1H-imidazole-5-methanol after aqueous workup (71% yield).

Step 2: N1-Alkylation

The imidazole thioether is alkylated with 4-fluorobenzyl bromide (1.5 equiv) in acetonitrile with Cs₂CO₃ (2.5 equiv) at 80°C for 8 hours. Column chromatography (ethyl acetate:hexane = 1:2) isolates the final product (68% yield).

Critical Analysis of Methodologies

Regioselectivity Challenges

N-Alkylation of imidazoles often competes with O- or C-alkylation. Polar aprotic solvents (DMF, DMSO) and weaker bases (K₂CO₃) favor N1 selectivity, as demonstrated in Route 1. In contrast, Route 2 employs Cs₂CO₃, which may increase reaction efficiency but risks over-alkylation.

Thioether Stability

Thioethers are susceptible to oxidation. Route 1 delays thiolation until late-stage synthesis to minimize exposure to oxidative conditions, whereas Route 2 introduces the thioether early, necessitating inert atmosphere protocols.

Purification Techniques

Recrystallization from methanol/water (Route 1) proves effective for intermediates, while silica gel chromatography remains indispensable for final product isolation.

Scalability and Industrial Considerations

Cost-Efficiency

Route 1 requires Lawesson’s reagent, which is costly at scale. Substituting phosphorus pentasulfide (P₂S₅) in thionation steps could reduce expenses.

Solvent Recovery

DMF and acetonitrile are recovered via distillation in industrial settings, aligning with green chemistry principles highlighted in patent EP3527556B1.

Yield Optimization

- Temperature Control : Maintaining 0°C during NaBH₄ reduction prevents over-reduction to methyl groups.

- Catalyst Screening : Pilot studies with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improved thioether coupling yields to 78%.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

LC-MS

Comparative Evaluation of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 65% | 58% |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

| Cost per Kilogram | $12,500 | $9,800 |

Route 1 offers superior reproducibility for academic labs, while Route 2’s lower cost favors industrial production despite marginally lower yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.